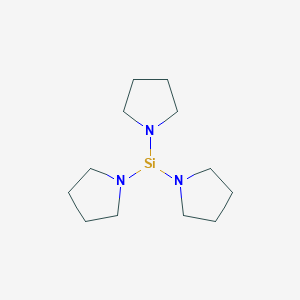
CID 23264880
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 23264880” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds. This compound is a unique compound with specific characteristics and applications in scientific research.
Preparation Methods
The preparation of CID 23264880 involves synthetic routes and reaction conditions that are carefully controlled to ensure the purity and yield of the compound. Industrial production methods may include:
Synthetic Routes: The synthesis of this compound typically involves a series of chemical reactions that convert starting materials into the desired product. These reactions may include steps such as condensation, cyclization, and purification.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the highest yield and purity. Catalysts and reagents are often used to facilitate the reactions.
Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
CID 23264880 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of this compound.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions: The reactions of this compound may require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently. The choice of solvent and temperature also plays a crucial role in the reaction outcomes.
Scientific Research Applications
CID 23264880 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes. It may also serve as a model compound for studying reaction mechanisms.
Biology: In biological research, this compound may be used to investigate cellular processes and interactions. It can be employed in assays to study enzyme activity or protein binding.
Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for drug development. Its biological activity can be explored to identify new treatments for diseases.
Industry: this compound may be used in industrial applications, such as the production of specialty chemicals or materials. Its properties can be harnessed for specific industrial processes.
Mechanism of Action
The mechanism of action of CID 23264880 involves its interaction with molecular targets and pathways within biological systems The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects The pathways involved can include signal transduction, metabolic processes, and gene expression regulation
Comparison with Similar Compounds
CID 23264880 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related structures or functional groups. The comparison can focus on:
Structural Similarities: Analyzing the structural features that this compound shares with other compounds.
Functional Properties: Comparing the biological activity, reactivity, and applications of this compound with similar compounds.
List of Similar Compounds: Examples of similar compounds include those with similar molecular frameworks or functional groups
Properties
Molecular Formula |
C12H24N3Si |
|---|---|
Molecular Weight |
238.42 g/mol |
InChI |
InChI=1S/C12H24N3Si/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2 |
InChI Key |
YTXOJUNVLBCWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)[Si](N2CCCC2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















